

Spectroscopic comparison of 3-(Methylthio)-N-phenylaniline and its isomers

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Compound of Interest

Compound Name: 3-(Methylthio)-N-phenylaniline

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A Spectroscopic Guide to 3-(Methylthio)-N-phenylaniline and its Positional Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of **3-(Methylthio)-N-phenylaniline** and its ortho- and para- isomers: 2-(Methylthio)-N-phenylaniline and 4-(Methylthio)-N-phenylaniline.

While a direct side-by-side experimental comparison of all three isomers is not readily available in published literature, this guide synthesizes experimental data from closely related analogs and foundational spectroscopic principles to present a predictive yet robust comparison. The data herein is intended to guide researchers in the identification and differentiation of these specific isomers using standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Summary

The following tables summarize the predicted and known quantitative data for the spectroscopic analysis of **3-(Methylthio)-N-phenylaniline** and its isomers. These predictions are based on experimental data from (methylthio)aniline precursors and other N-phenylaniline derivatives.

Table 1: Comparative ^1H NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ , ppm)
2-(Methylthio)-N-phenylaniline	Aromatic Protons (m-SMe ring): ~6.6-7.5 ppm (complex multiplets)Aromatic Protons (N-Ph ring): ~6.9-7.4 ppm (multiplets)N-H Proton (s, broad): ~5.7-6.0 ppmS-CH ₃ Proton (s): ~2.4-2.5 ppm
3-(Methylthio)-N-phenylaniline	Aromatic Protons (m-SMe ring): ~6.7-7.3 ppm (complex multiplets)Aromatic Protons (N-Ph ring): ~6.9-7.4 ppm (multiplets)N-H Proton (s, broad): ~5.7-6.0 ppmS-CH ₃ Proton (s): ~2.5 ppm
4-(Methylthio)-N-phenylaniline	Aromatic Protons (p-SMe ring): ~7.0-7.3 ppm (doublets, showing para-substitution pattern)Aromatic Protons (N-Ph ring): ~6.9-7.4 ppm (multiplets)N-H Proton (s, broad): ~5.7-6.0 ppmS-CH ₃ Proton (s): ~2.4-2.5 ppm

Predicted values are based on data for (methylthio)aniline precursors and substituted N-phenylanilines.[\[1\]](#)[\[2\]](#)

Table 2: Comparative ^{13}C NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ , ppm)
2-(Methylthio)-N-phenylaniline	Aromatic Carbons: ~110-150 ppm (expect 10-12 distinct signals due to lack of symmetry)S-CH ₃ Carbon: ~16-18 ppm
3-(Methylthio)-N-phenylaniline	Aromatic Carbons: ~110-150 ppm (expect 12 distinct signals)S-CH ₃ Carbon: ~15-17 ppm
4-(Methylthio)-N-phenylaniline	Aromatic Carbons: ~110-150 ppm (expect fewer signals, ~9, due to symmetry)S-CH ₃ Carbon: ~16-19 ppm

Predicted values are based on data for (methylthio)aniline precursors and substituted N-phenylanilines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Comparative IR Spectroscopic Data (Predicted)

Compound	Key Absorption Bands (cm ⁻¹)
2-, 3-, and 4-(Methylthio)-N-phenylaniline	N-H Stretch: 3350-3450 (sharp, medium)Aromatic C-H Stretch: 3000-3100Aliphatic C-H Stretch (S-CH ₃): 2850-2960Aromatic C=C Stretch: 1580-1610 and 1450-1500C-N Stretch: 1250-1350C-S Stretch: 600-800Out-of-Plane Bending: 690-900 (pattern differs based on substitution)

Characteristic regions are based on general IR principles and data for related aniline compounds.[\[5\]](#)

Table 4: Comparative UV-Vis Spectroscopic Data (Predicted)

Compound	Predicted λ_{max} (nm)	Rationale
2-(Methylthio)-N-phenylaniline	~240-250 and ~290-300	Potential for steric hindrance from the ortho-substituent may slightly inhibit coplanarity, leading to a hypsochromic (blue) shift compared to the para isomer.
3-(Methylthio)-N-phenylaniline	~235-245 and ~285-295	Meta-substitution disrupts the conjugation between the donor (-SMe) and the aniline nitrogen less effectively than para-substitution, resulting in the shortest wavelength absorption.
4-(Methylthio)-N-phenylaniline	~245-255 and ~295-305	The para-position allows for the most effective resonance interaction and charge transfer between the electron-donating methylthio group and the aniline π -system, resulting in a bathochromic (red) shift to a longer wavelength.

Table 5: Comparative Mass Spectrometry Data

Compound	Molecular Ion (M^+) (m/z)	Key Fragmentation Peaks (m/z) (Predicted)
2-, 3-, and 4-(Methylthio)-N-phenylaniline	215	$[M-15]^+$: 200 (loss of $\cdot CH_3$) $[M-47]^+$: 168 (loss of $\cdot SCH_3$) $[M-77]^+$: 138 (loss of $\cdot C_6H_5$)

The molecular formula for all isomers is $C_{13}H_{13}NS$, yielding a molecular weight of approximately 215.32 g/mol .
[6] Fragmentation patterns are predicted based on common pathways for anilines and thioanisoles.[7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).
- 1H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and accumulated over 1024-2048 scans to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the ATR crystal.
- Acquisition: Spectra were recorded over a range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted. Typically, 16-32 scans were co-added to generate the final spectrum with a resolution of 4 cm^{-1} .

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

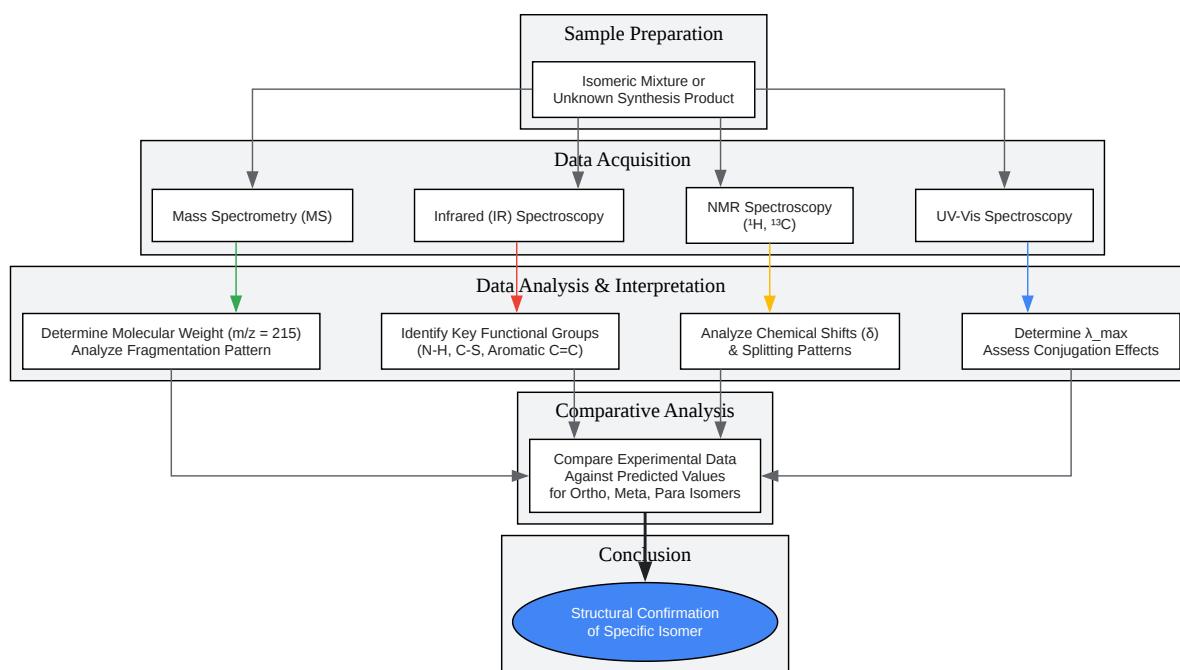
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent such as ethanol or cyclohexane at a concentration of approximately 1 mg/mL. This stock was then serially diluted to an appropriate concentration (e.g., ~0.01 mg/mL) to ensure the maximum absorbance was within the linear range of the instrument (typically < 1.5 AU).
- Acquisition: The spectrum was scanned from 200 to 400 nm. The solvent used for dilution was also used as the reference blank to zero the instrument. The wavelength of maximum absorbance (λ_{max}) was recorded.

4. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) inlet.
- Ionization: Samples were ionized using a standard electron energy of 70 eV.
- Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The spectrum was recorded, and the relative abundance of each ion was plotted against its m/z value.

Mandatory Visualization

The logical workflow for the spectroscopic comparison and identification of the (Methylthio)-N-phenylaniline isomers is depicted below.



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Caption: Workflow for isomeric differentiation using spectroscopy.

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